2-Fluoropropyl trifluoromethanesulfonate
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Overview
Description
2-Fluoropropyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H6F4O3S. It is a liquid at room temperature and is known for its high reactivity due to the presence of both fluorine and trifluoromethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
2-Fluoropropyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluoropropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Fluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to alkenes and alkynes in the presence of suitable catalysts.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It can be used to modify biomolecules, aiding in the study of biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoropropyl trifluoromethanesulfonate exerts its effects involves its high reactivity due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the compound highly electrophilic, allowing it to react readily with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Fluoropropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2-Fluoro-2-methylpropyl trifluoromethanesulfonate: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different reactivity and applications.
Trifluoromethanesulfonic acid esters: These compounds share the trifluoromethanesulfonate group but differ in the alkyl or aryl groups attached, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethanesulfonate groups, which confer high reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-fluoropropyl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZTJSQOZFPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630196-24-5 |
Source
|
Record name | 2-fluoropropyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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